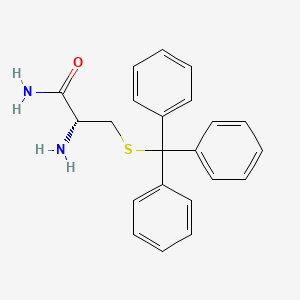

H-Cys(Trt)-NH2

Descripción general

Descripción

The compound H-Cys(Trt)-NH2 is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. The “Trt” in the name refers to the trityl protecting group, which is used to protect the thiol group of cysteine during peptide synthesis. This compound is commonly used in solid-phase peptide synthesis to ensure the correct formation of peptide bonds without unwanted side reactions.

Aplicaciones Científicas De Investigación

H-Cys(Trt)-NH2: has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Facilitates the study of protein structure and function.

Medicine: Involved in the development of peptide-based drugs and therapeutic agents.

Industry: Utilized in the production of synthetic peptides for research and commercial purposes.

Mecanismo De Acción

Target of Action

H-Cys(Trt)-NH2, also known as Cysteine with a Trityl (Trt) protecting group, primarily targets the cysteine thiol group in peptide and protein structures . The cysteine thiol group plays a crucial role in the structure and function of many proteins, and its modification can significantly impact protein activity.

Mode of Action

The Trityl protecting group in this compound shields the reactive thiol group of cysteine during peptide synthesis, preventing unwanted side reactions . This protection is temporary and can be removed under specific conditions to reveal the active thiol group . The removal of the Trityl group is typically achieved by treatment with 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 20% trifluoroethanol (TFE) in DCM .

Biochemical Pathways

The use of this compound facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The ability to selectively protect and deprotect cysteine residues allows for the precise control of disulfide bond formation, which is critical for the correct folding and function of many proteins.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides and proteins with the correct disulfide connectivity . This can lead to the production of functional biomolecules with diverse biological activities, depending on the specific sequence and structure of the peptide or protein.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Trityl group removal can be affected by the pH, temperature, and solvent used . Additionally, the stability of the Trityl-protected cysteine can be influenced by the presence of other reactive groups in the peptide or protein, as well as by the conditions of storage and handling .

Análisis Bioquímico

Biochemical Properties

H-Cys(Trt)-NH2 is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . It interacts with enzymes, proteins, and other biomolecules in these processes. For instance, it is known to interact with the human kinesin Eg5, inhibiting its basal ATPase activity and microtubule-activated ATPase activity .

Cellular Effects

The effects of this compound on cells are largely tied to its role in peptide synthesis. It influences cell function by facilitating the synthesis of peptides that play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . For example, it is a specific inhibitor of Eg5, a protein required for establishing and maintaining a bipolar spindle .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits Eg5-driven microtubule sliding velocity in a reversible fashion with an IC50 of 500 nM . This inhibition is achieved through binding interactions with the protein, leading to enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is used in the synthesis of protected peptide acids, and the cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in C649 DCM . This process can influence the long-term effects of this compound on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(Trt)-NH2 typically involves the protection of the cysteine thiol group with a trityl group. This is achieved through the reaction of cysteine with trityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

H-Cys(Trt)-NH2: undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The trityl protecting group can be removed under acidic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

Major Products Formed

Oxidation: Formation of cystine, a disulfide-linked dimer of cysteine.

Reduction: Regeneration of the free thiol group.

Substitution: Removal of the trityl group to yield free cysteine.

Comparación Con Compuestos Similares

H-Cys(Trt)-NH2: can be compared with other cysteine derivatives that have different protecting groups:

H-Cys(Acm)-NH2: Uses the acetamidomethyl (Acm) protecting group, which is removed under milder conditions compared to the trityl group.

H-Cys(Mmt)-NH2: Uses the monomethoxytrityl (Mmt) protecting group, which offers different stability and deprotection conditions.

The uniqueness of This compound lies in the stability of the trityl group, which provides robust protection during peptide synthesis and can be removed under specific acidic conditions, making it suitable for complex peptide synthesis.

Actividad Biológica

H-Cys(Trt)-NH2, or Cysteine with a Trityl (Trt) protecting group, is a derivative of cysteine that plays a significant role in peptide synthesis and various metabolic processes. This compound is particularly important in the field of biochemistry and medicinal chemistry due to its applications in synthesizing peptides, proteins, and drug conjugates.

Overview of this compound

- Chemical Structure : this compound has the molecular formula and a molecular weight of 362.49 g/mol.

- CAS Number : 166737-85-5

- Role in Peptide Synthesis : The Trityl group protects the thiol (-SH) group of cysteine during peptide synthesis, preventing unwanted reactions and ensuring the correct formation of peptide bonds.

Target and Mode of Action

This compound primarily targets the thiol group in peptide and protein structures. The Trityl protecting group shields this reactive site, allowing for controlled synthesis of peptides that may contain disulfide bonds. This is crucial for maintaining the integrity of protein structures during synthesis.

Biochemical Pathways

The compound facilitates:

- Synthesis of Disulfide-Rich Peptides : Essential for proper folding and function of many proteins.

- Peptide/Protein Labeling : Useful in tracking biological processes in vitro and in vivo.

- Regeneration of Free Thiol Groups : Through oxidation-reduction reactions, it can regenerate free cysteine from cystine.

Cellular Effects

The biological activity of this compound extends to influencing cellular functions through the peptides synthesized from it. These peptides can play roles in:

- Cell Signaling Pathways : Affecting gene expression and cellular metabolism.

- Therapeutic Applications : Involved in developing peptide-based drugs that can target specific cellular mechanisms.

Synthesis Applications

- Peptide Conjugation Studies : Research has demonstrated that this compound can be effectively conjugated with therapeutic agents like methotrexate to enhance drug delivery systems. Studies showed that these conjugates could overcome drug resistance in cancer cells, providing a more effective treatment option compared to free drugs alone .

- Cyclic Peptide Synthesis : A study highlighted the use of Fmoc-Cys(Trt)-OH for coupling with secondary amines, demonstrating cleaner reactions compared to traditional methods, which underscores its utility in generating complex cyclic peptides .

In Vitro Biological Evaluations

Research involving this compound has shown its potential for:

- Inhibition Studies : The compound has been noted to inhibit specific enzymatic activities at nanomolar concentrations, indicating its potential as a biochemical tool for studying enzyme mechanisms .

Comparative Data Table

| Property | This compound |

|---|---|

| Molecular Formula | C22H22N2OS |

| Molecular Weight | 362.49 g/mol |

| CAS Number | 166737-85-5 |

| Role | Peptide synthesis |

| Protection Group | Trityl (Trt) |

| Typical Applications | Drug conjugates, peptide synthesis |

| Key Biological Effects | Influences cell signaling, protein folding |

Propiedades

IUPAC Name |

(2R)-2-amino-3-tritylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H2,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWBGKONMFYEKL-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659065 | |

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166737-85-5 | |

| Record name | S-(Triphenylmethyl)-L-cysteinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.